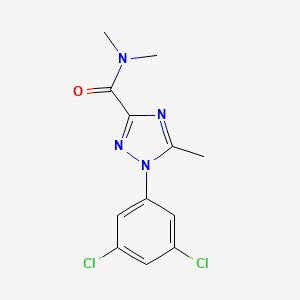

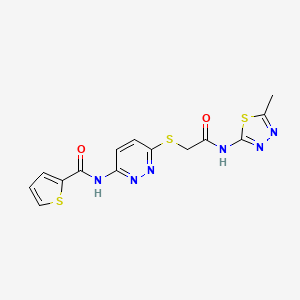

![molecular formula C20H21N3O2 B2739812 N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 847593-86-6](/img/structure/B2739812.png)

N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, also known as DIMBOA, is a natural compound found in various plants, including corn, wheat, and rye. It has been studied extensively for its potential applications in various fields, including agriculture, medicine, and environmental science.

Applications De Recherche Scientifique

DFT Conformational Analysis

- Study : DFT conformational and wavefunction-based reactivity analysis, docking, and MD simulations revealed potential antitumor activity in a carboxamide derivative related to the compound (Al‐Otaibi et al., 2022).

PET Tracer for Imaging Cancer

- Study : The synthesis of a compound structurally similar to N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide was explored as a PET tracer for imaging cancer tyrosine kinase (Wang et al., 2005).

5-HT1D Receptor Agonist

- Study : A study on 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines, with a core structure resembling the compound, demonstrated agonist activity at 5-HT1D receptors, which has implications for neuropsychiatric disorders (Barf et al., 1996).

Radiosensitizers and Cytotoxins

- Study : The use of similar compounds as radiosensitizers and bioreductively activated cytotoxins was evaluated, indicating potential in cancer therapy (Threadgill et al., 1991).

Intramolecular Hydrogen Bonding

- Study : Research on oxamide derivatives emphasized the importance of intramolecular hydrogen bonding, which could be relevant for designing new compounds with specific properties (Martínez-Martínez et al., 1998).

Slow Magnetic Relaxation

- Study : A study on a mononuclear lanthanide oxamate complex related to the compound exhibited field-induced slow magnetic relaxation, suggesting applications in magnetic materials (Fortea-Pérez et al., 2013).

Antitumor Agents

- Study : Derivatives of a compound similar to this compound showed in vivo antitumor activity, highlighting its potential in cancer therapy (Denny et al., 1987).

Local-Anesthetic Activity

- Study : Arylpyruvic acid derivatives, structurally related to the compound, demonstrated high local-anesthetic activity, pointing towards applications in anesthesia (Chernov et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Propriétés

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13-7-8-14(2)18(11-13)23-20(25)19(24)21-10-9-15-12-22-17-6-4-3-5-16(15)17/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDJAYCRCUIMJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321897 |

Source

|

| Record name | N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815681 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

847593-86-6 |

Source

|

| Record name | N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2739729.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2739730.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B2739732.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2739737.png)

![3-methyl-N-(4-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739743.png)

![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)